molecular formula C11H10FNO2 B13725597 Ethyl 7-Fluoroindole-3-carboxylate

Ethyl 7-Fluoroindole-3-carboxylate

Cat. No.: B13725597
M. Wt: 207.20 g/mol
InChI Key: ZYXKHAAMHKPHJL-UHFFFAOYSA-N
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Description

Ethyl 7-Fluoroindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The addition of a fluorine atom at the 7th position and an ethyl ester group at the 3rd position of the indole ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Fluoroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. The process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-Fluoroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and indoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 7-Fluoroindole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

  • Ethyl 5-Fluoroindole-2-carboxylate
  • 7-Fluoroindole
  • 4-Fluoroindole
  • 5-Fluoroindole
  • 6-Fluoroindole

Comparison: Ethyl 7-Fluoroindole-3-carboxylate is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which confer distinct chemical and biological properties. Compared to other fluoroindole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 7-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3

InChI Key

ZYXKHAAMHKPHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2F

Origin of Product

United States

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